1-Bromochrysene
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, the synthesis of 1-bromo-1-lithioethene is reported as a practical reagent in organic synthesis, showing clean 1,2-addition with aldehydes and ketones to afford corresponding 2-bromo-1-alken-3-ols . Another study reports the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates using N-bromoacetamide . Additionally, a stable 1-bromoalumole was synthesized by reacting a 1,4-dilithio-1,3-butadiene derivative with AlBr3, demonstrating potential for functionalization . These studies highlight the versatility of brominated reagents in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for understanding their reactivity and properties. The crystal structure of para-bromochlorobenzene has been investigated, revealing the space group and molecular orientation within the crystal . Similarly, the crystal structure of 1-bromo-4-(3,7-dimethyloctyl)benzene has been analyzed, providing insights into the arrangement of molecules and potential for graphene nanoribbon synthesis . The molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene has been confirmed by X-ray diffraction, with a high degree of agreement between DFT calculations and experimental data .
Chemical Reactions Analysis
The reactivity of brominated compounds is explored in several papers. For example, the 1-bromo-1-lithioethene reagent shows unexpected diastereoselectivities in reactions with alpha-siloxy aldehydes and protected sugars . The bromo-cyclization and elimination pathway of homoallylic trichloroacetimidates to form 1-bromo-2-amino-3-butene derivatives is another example of the chemical reactivity of brominated compounds . These studies demonstrate the complex reaction pathways that can be involved with brominated intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are diverse and can be influenced by their molecular structure. The study of 1-bromo-2,3-dichlorobenzene combines experimental and theoretical approaches to understand its electronic and structural aspects, including solvent effects on absorption spectrum and electron-transfer properties . The photochromic and photomagnetic properties of brominated biindenylidenediones have been investigated, showing how bromine substitution affects the properties of the compound . Additionally, the thermodynamic properties of 1-bromo-2,3-dichlorobenzene have been calculated, revealing correlations with temperature .
Scientific Research Applications
1. Electronic and Structural Analysis
A study by Arivazhagan et al. (2013) explored the electronic and structural aspects of a similar compound, 1-bromo-2,3-dichlorobenzene. This research utilized experimental spectral bands and theoretical calculations to understand the properties of the compound, including its thermodynamic properties and its behavior in different solvents. The findings suggest potential applications in the field of nonlinear optical materials due to its high first hyperpolarizability value (Arivazhagan et al., 2013).
2. Synthesis of Natural Products
Ghasemi et al. (2004) utilized 1-bromo-2-iodoethylene, a structurally related compound, as a central building block in the synthesis of cis and trans bupleurynol. This synthesis was achieved through a single multireaction sequence using palladium catalysis, demonstrating the compound's utility in streamlining complex organic syntheses (Ghasemi et al., 2004).
3. Advanced Material Synthesis
The study by Heyer and Ziessel (2013) presented the synthesis of 3-Bromodibenzo[g,p]chrysene, which is structurally related to 1-Bromochrysene. This compound was used for constructing Bodipy dyes and linking diketopyrrolopyrrole fragments, indicating its potential in creating advanced materials for energy transfer processes (Heyer & Ziessel, 2013).
4. Charge Distribution Studies
Laali et al. (1997) investigated the protonation of chrysene and its derivatives, including 6-bromochrysene. Their findings provided insights into the charge distribution in chrysenium cations, which could have implications for understanding the metabolic activation of chrysenes in biological systems (Laali et al., 1997).
5. Synthesis of Functionalized Compounds
The research by Knockel and Normant (1984) on 3-bromo-2-trimethylsilyl-1-propene, a compound similar to 1-Bromochrysene, explored its reactivity towards various electrophiles. This study provides a basis for the synthesis of functionally diverse vinylsilanes and furans, indicating the utility of brominated compounds in organic synthesis (Knockel & Normant, 1984).
properties
IUPAC Name |
1-bromochrysene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEJECVXNAQIDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506354 | |
Record name | 1-Bromochrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromochrysene | |
CAS RN |
76670-38-7 | |
Record name | 1-Bromochrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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